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molecular formula C9H5F3 B1350642 1-Ethynyl-3-(trifluoromethyl)benzene CAS No. 705-28-2

1-Ethynyl-3-(trifluoromethyl)benzene

Cat. No. B1350642
M. Wt: 170.13 g/mol
InChI Key: PAHXLHWOHJTWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

Add potassium carbonate (307 mg, 2.22 mmol) to a solution of trimethyl-(3-trifluoromethylphenylethynyl)-silane (1.07 g, 4.42 mmol) in ethanol (15 mL). Stir at room temperature for 16 h. Neutralized with 10% aqueous hydrochloric acid solution. Add water and extract the product with hexanes. Evaporate hexanes slowly in a cool water bath (<15° C.) to give the title compound (580 mg, 77%).
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C[Si](C)(C)[C:9]#[C:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1.Cl>C(O)C>[C:10]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[CH:12]=1)#[CH:9] |f:0.1.2|

Inputs

Step One
Name
Quantity
307 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.07 g
Type
reactant
Smiles
C[Si](C#CC1=CC(=CC=C1)C(F)(F)F)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add water and extract the product with hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#C)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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